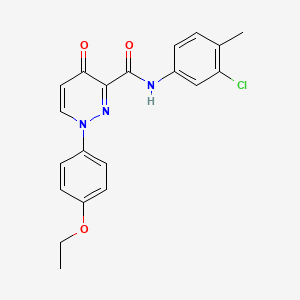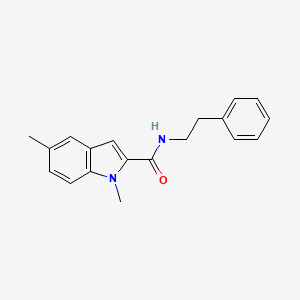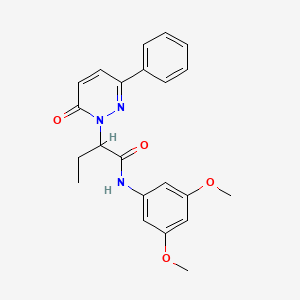![molecular formula C22H27ClN2O3 B11379510 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11379510.png)
2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenoxy group, a methoxyphenyl group, and a pyrrolidinyl ethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3-methylphenol, is reacted with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.
Introduction of the Methoxyphenyl Group: The phenoxy intermediate is then reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst to introduce the methoxyphenyl group via a Suzuki coupling reaction.
Formation of the Pyrrolidinyl Ethyl Group: The resulting compound is then reacted with 1-(2-bromoethyl)pyrrolidine under nucleophilic substitution conditions to form the pyrrolidinyl ethyl group.
Acetamide Formation: Finally, the compound is treated with acetic anhydride to form the acetamide group, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the acetamide group, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: Its unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a tool to study various biological processes, including signal transduction and enzyme activity.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The presence of the chloro and methoxy groups suggests potential interactions with hydrophobic and aromatic regions of target proteins, while the pyrrolidinyl ethyl group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide: Lacks the pyrrolidinyl group, which may affect its binding properties and biological activity.
2-(4-chloro-3-methylphenoxy)-N-[2-(4-hydroxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide: Contains a hydroxy group instead of a methoxy group, which may influence its reactivity and interactions with biological targets.
Uniqueness
The presence of both the methoxyphenyl and pyrrolidinyl ethyl groups in 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain targets. This unique combination of functional groups may also confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H27ClN2O3 |
|---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]acetamide |
InChI |
InChI=1S/C22H27ClN2O3/c1-16-13-19(9-10-20(16)23)28-15-22(26)24-14-21(25-11-3-4-12-25)17-5-7-18(27-2)8-6-17/h5-10,13,21H,3-4,11-12,14-15H2,1-2H3,(H,24,26) |
InChI Key |
XQIQSRQOMYGLCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NCC(C2=CC=C(C=C2)OC)N3CCCC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}(2-methoxyphenyl)methanone](/img/structure/B11379430.png)
![3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11379432.png)
![2-Phenyl-5-(3-phenyl-2,1-benzisoxazol-5-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11379435.png)
![methyl 2-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11379448.png)
![3-[5-(4-methoxyphenyl)-1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11379449.png)
![N-{7-Hydroxy-5,6-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-2,2-dimethylpropanamide](/img/structure/B11379457.png)
![6-[(E)-2-(3-methylphenyl)ethenyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11379458.png)

![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11379475.png)
![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11379481.png)
![5-{[(2-hydroxypropyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11379498.png)

![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B11379522.png)

